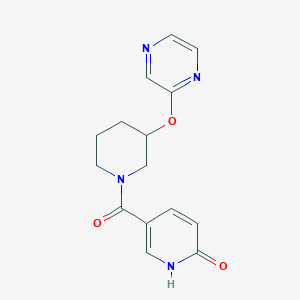

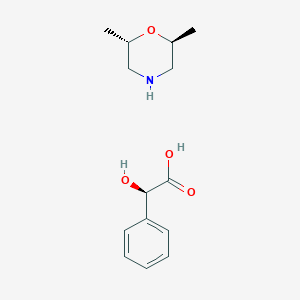

(2S,6S)-2,6-dimethylmorpholine;(2R)-2-hydroxy-2-phenyl-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Research on related compounds has demonstrated various synthesis pathways. For example, the synthesis of dimethyl [(2R,3R,5S)‐5‐phenylmorpholine-2,3-diyl]diacetate showcases photoinduced one-electron reductive β-activation for stereoselective CC bond formation (Pandey, Gaikwad, & Gadre, 2012). Similarly, the synthesis of 7-acetyl-2,3,5,6,7,8-hexahydro-6-hydroxy-1,6-dimethyl-3-thioxo-8-phenyl(heteryl)isoquinoline-4-carbonitriles based on 2,4-diacetyl-5-hydroxy-5-methyl-3-phenyl(heteryl)cyclohexanones highlights the application of cyclohexanones in complex molecule construction (Dyachenko, Sukach, Dyachenko, Zubatyuk, & Shishkin, 2010).

Molecular Structure Analysis

Molecular structure plays a critical role in determining the chemical reactivity and physical properties of compounds. The morpholine ring, for instance, adopts a chair conformation with the acetic acid moiety in an equatorial position, which influences its interaction with biological receptors (Frydenvang, Enna, & Krogsgaard‐Larsen, 1997).

Chemical Reactions and Properties

The reactivity of these compounds under various conditions can lead to interesting transformations. For instance, electrochemical fluorination of cis-2,6-dimethylmorpholine derivatives has been explored, showcasing how the introduction of fluorine atoms affects the chemical behavior of morpholine derivatives (Takashi, Fukaya, Ono, Hayashi, Soloshonok, & Okuhara Kunio, 1998).

Physical Properties Analysis

The physical properties such as solubility, melting point, and boiling point are crucial for the practical application of these compounds. For example, studies on dendritic aliphatic polyesters based on 2,2-bis(hydroxymethyl)propionic acid revealed insights into molecular self-diffusion, which are essential for understanding the behavior of these compounds in solution (Ihre, Hult, & Söderlind, 1996).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and stability under various conditions, are pivotal for the utility of these compounds. The study on the condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents, leading to the formation of nicotinates and pyridocinnolines, illustrates the diverse reactivity of structurally related compounds (Al-Mousawi & El-Apasery, 2012).

Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Applications

- Antimicrobial and Antifungal Agents : Some derivatives of 2,6-dimethylmorpholine have been synthesized and evaluated for antimicrobial and hemolytic activity. Compounds with certain substitutions on the morpholine ring showed active antimicrobial properties against selected microbial species, indicating potential as antimicrobial agents (Gul et al., 2017).

- Carnitine Acyltransferase Inhibitors : Derivatives of 2,6-dimethylmorpholine, such as hemiacylcarnitiniums, have been synthesized and evaluated for their potential as carnitine acyltransferase inhibitors. These compounds could have implications in treating metabolic disorders (Gandour et al., 1992).

Organic Synthesis and Materials Science

- Synthesis of Azo Disperse Dyes : (2S,6S)-2,6-dimethylmorpholine derivatives have been used as components in the synthesis of azo disperse dyes. These dyes were characterized by various spectroscopic techniques, indicating applications in materials science and chemistry (Rufchahi et al., 2014).

- Electrochemical Fluorination : The electrochemical fluorination of cis-2,6-dimethylmorpholine and its derivatives have been explored, demonstrating the formation of fluorinated compounds which have potential applications in the development of novel organic molecules and materials (Takashi et al., 1998).

Biomedical Research

- GABA(B) Receptor Antagonism : Morpholino-acetic acid analogues, like Sch 50911, are identified as selective GABA(B) receptor antagonists, which have implications in neurological research and potential therapeutic applications (Ong et al., 1998).

Safety And Hazards

Zukünftige Richtungen

The future directions of research into these compounds involve further elucidation of their mechanisms of action and potential therapeutic uses. For instance, new studies will continue to define the role of ketamine and its metabolites in clinical medicine . Furthermore, the potential role of the brain–gut microbiota axis and brain-spleen axis in stress-related psychiatric disorders and in the antidepressant-like action of arketamine is being explored .

Eigenschaften

IUPAC Name |

(2S,6S)-2,6-dimethylmorpholine;(2R)-2-hydroxy-2-phenylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3.C6H13NO/c9-7(8(10)11)6-4-2-1-3-5-6;1-5-3-7-4-6(2)8-5/h1-5,7,9H,(H,10,11);5-7H,3-4H2,1-2H3/t7-;5-,6-/m10/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALUPIVEBULWHN-HNZGJALOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)C.C1=CC=C(C=C1)C(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC[C@@H](O1)C.C1=CC=C(C=C1)[C@H](C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,6S)-2,6-dimethylmorpholine;(2R)-2-hydroxy-2-phenyl-acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride](/img/structure/B2490590.png)

![Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2490593.png)

![1-(3-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2490599.png)

![5-((4-Benzylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2490606.png)